Loxapine impurity 3-d8 (iodide)

Description

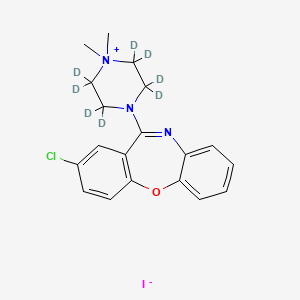

Loxapine impurity 3-d8 (iodide) is a deuterium-labeled analog of a loxapine-related compound, primarily utilized as an internal standard in analytical and pharmacokinetic studies. Its deuterated structure (with eight deuterium atoms replacing hydrogens at specific positions) enhances mass spectrometry (MS) detection accuracy by providing distinct isotopic signatures, enabling precise quantification of loxapine and its metabolites in biological matrices . This impurity is critical for method validation in pharmaceutical quality control, ensuring compliance with regulatory standards for impurity profiling .

Properties

Molecular Formula |

C19H21ClIN3O |

|---|---|

Molecular Weight |

477.8 g/mol |

IUPAC Name |

8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4,4-dimethylpiperazin-4-ium-1-yl)benzo[b][1,4]benzoxazepine;iodide |

InChI |

InChI=1S/C19H21ClN3O.HI/c1-23(2)11-9-22(10-12-23)19-15-13-14(20)7-8-17(15)24-18-6-4-3-5-16(18)21-19;/h3-8,13H,9-12H2,1-2H3;1H/q+1;/p-1/i9D2,10D2,11D2,12D2; |

InChI Key |

QFIXNGQYIYEVTD-QPUNNWGTSA-M |

Isomeric SMILES |

[2H]C1(C([N+](C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])(C)C)([2H])[2H])[2H].[I-] |

Canonical SMILES |

C[N+]1(CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C.[I-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Loxapine impurity 3-d8 (iodide) involves the incorporation of deuterium into the Loxapine impurity 3 iodide molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer. the general approach involves the use of deuterated reagents and solvents to facilitate the incorporation of deuterium .

Industrial Production Methods

Industrial production of Loxapine impurity 3-d8 (iodide) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of specialized equipment and controlled environments to ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Loxapine impurity 3-d8 (iodide) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: Reduction reactions can convert the compound to its reduced forms.

Substitution: The iodide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) and potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds .

Scientific Research Applications

Loxapine impurity 3-d8 (iodide) has several scientific research applications, including:

Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.

Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.

Drug Development: Assists in the development of new drugs by providing insights into their pharmacokinetic profiles.

Analytical Chemistry: Used in mass spectrometry and other analytical techniques to quantify drug concentrations

Mechanism of Action

The mechanism of action of Loxapine impurity 3-d8 (iodide) is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing dopamine and serotonin receptors, leading to cortical inhibition and suppression of aggression. The deuterium labeling does not significantly alter the mechanism of action but may affect the pharmacokinetic and metabolic profiles .

Comparison with Similar Compounds

Loxapine Metabolites: 7-Hydroxyloxapine and 8-Hydroxyloxapine

Loxapine undergoes extensive hepatic metabolism, yielding pharmacologically active (7-hydroxyloxapine) and inactive (8-hydroxyloxapine) metabolites . Key differences include:

- Deuteration : Impurity 3-d8 contains deuterium substitutions, altering its mass without significantly affecting receptor binding, unlike 7-hydroxyloxapine, which exhibits 4–5 times greater dopamine D2 antagonism than loxapine .

- Analytical Utility : Unlike metabolites, impurity 3-d8 is synthetically engineered for MS-based quantification, whereas metabolites are monitored for pharmacokinetic and safety assessments .

Table 1: Structural and Functional Comparison

Other Deuterated Impurities: Trospium EP Impurity C-d8 Chloride

Trospium EP impurity C-d8 chloride is another deuterated internal standard used in anticholinergic drug analysis. Comparisons with loxapine impurity 3-d8 include:

- Parent Drug Specificity : Trospium’s impurity is derived from a quaternary ammonium structure, whereas impurity 3-d8 originates from a tricyclic antipsychotic, leading to differences in hydrophobicity (logP: ~3.6 for loxapine vs. polar quaternary Trospium) .

- Chromatographic Behavior : Reverse-phase HPLC methods for loxapine use acetonitrile/water (pH 3) mobile phases, while Trospium’s analysis may require ion-pairing agents due to its high polarity .

Table 2: Analytical Method Comparison

Comparison with Functionally Similar Compounds

Deuterated Internal Standards: Tazarotenic Acid-d6

Tazarotenic acid-d6, like impurity 3-d8, serves as a deuterated standard for quantifying topical retinoids. Key contrasts include:

- Chemical Stability: Loxapine’s impurity is stable under acidic HPLC conditions (pH 3), whereas tazarotenic acid-d6 may degrade in non-optimized buffers due to its ester functional group .

- Application Scope : Impurity 3-d8 is specific to antipsychotic research, while tazarotenic acid-d6 supports dermatopharmacology studies .

Non-Deuterated Impurities: Loxapine Succinate Degradants

Degradants of loxapine succinate (e.g., oxidation byproducts) differ fundamentally from impurity 3-d8:

- Origin : Degradants form during manufacturing or storage, whereas impurity 3-d8 is intentionally synthesized for analytical use .

- Regulatory Impact: Degradants require strict control per ICH guidelines, while impurity 3-d8 is exempt from safety thresholds as a non-therapeutic agent .

Research Findings and Implications

- Pharmacokinetic Studies : Impurity 3-d8’s deuterium labeling minimizes isotopic interference, enabling accurate measurement of loxapine’s low plasma concentrations (e.g., Cmax ~10–20 ng/mL) .

- Method Validation: The impurity’s use in HPLC-UV and LC-MS/MS methods demonstrates ≤2% RSD in precision tests, outperforming non-deuterated standards .

- Stability: Deuterated analogs like impurity 3-d8 exhibit enhanced metabolic stability compared to non-deuterated counterparts, though this property is irrelevant to their role as internal standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.